Deuterated paraformaldehyde

Description

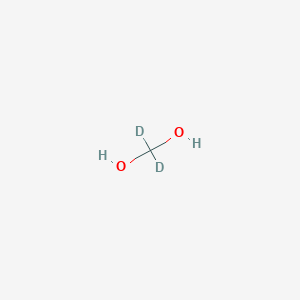

Deuterated paraformaldehyde, chemically represented as (CD₂O)ₙ, is the deuterated analog of paraformaldehyde, a polymer of formaldehyde (CH₂O). It serves as a controlled-release source of deuterated formaldehyde (CD₂O) in synthetic chemistry. The substitution of hydrogen with deuterium alters its physicochemical properties, including bond strength (C–D vs. C–H) and kinetic isotope effects, which influence reaction mechanisms and isotopic labeling efficiency .

Key applications include:

- Isotopic labeling: Incorporation of deuterium into organic molecules for metabolic studies or NMR spectroscopy .

- Synthesis of deuterated pharmaceuticals: Used in Mannich reactions and nucleophilic additions to produce deuterated analogs (e.g., deuterated tolperisone derivatives) .

- Mechanistic studies: Tracking hydrogen/deuterium transfer pathways in catalytic systems .

Properties

Molecular Formula |

CH4O2 |

|---|---|

Molecular Weight |

50.054 g/mol |

IUPAC Name |

dideuteriomethanediol |

InChI |

InChI=1S/CH4O2/c2-1-3/h2-3H,1H2/i1D2 |

InChI Key |

CKFGINPQOCXMAZ-DICFDUPASA-N |

Isomeric SMILES |

[2H]C([2H])(O)O |

Canonical SMILES |

C(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of deuterated paraformaldehyde generally involves three main steps:

Stepwise Synthesis

Step 1: Deuteration of Methylene Halide

- Reaction:

Methylene halide (e.g., methylene bromide, CH₂Br₂) is refluxed with deuterium oxide (D₂O) in the presence of a base (such as sodium deuteroxide, NaOD) to exchange hydrogen atoms for deuterium. - Conditions:

- Reflux for 14–24 hours

- Multiple exchange cycles may be performed to increase deuterium incorporation

- Example Data:

| Parameter | Value |

|---|---|

| Starting material | Methylene bromide |

| Deuterium source | Deuterium oxide (D₂O) |

| Base | Sodium deuteroxide (NaOD) |

| Typical yield | 94% (per cycle) |

| Deuteration level | >98% after multiple cycles |

Step 2: Formation of Deuterated Methylene Diacetate

- Reaction:

The deuterated methylene halide is treated with an alkali metal acetate (e.g., potassium acetate) in a mixture of acetic acid and acetic anhydride, yielding deuterated methylene diacetate. - Key Notes:

| Parameter | Value |

|---|---|

| Reagent | Alkali metal acetate |

| Solvent | Acetic acid/acetic anhydride |

| Temperature | Reflux |

| Back-exchange risk | Negligible in acidic medium |

Step 3: Hydrolysis and Polymerization

- Reaction:

The deuterated methylene diacetate is hydrolyzed in hot water with a trace of mineral acid (e.g., hydrochloric acid), yielding deuterated formaldehyde, which polymerizes to this compound upon cooling and concentration. - Yield:

| Parameter | Value |

|---|---|

| Hydrolysis medium | Hot water, trace mineral acid |

| Typical yield | 80–83% |

| Product form | Solid polymer |

Alternative Methods

A related literature method employs 1,2-dibromoethane-d₄ as a precursor, which is converted to the corresponding glycol diacetate and then to deuterated formaldehyde by oxidative cleavage (e.g., with lead tetraacetate). This approach allows for high isotopic purity and yields around 62.5% for formaldehyde-d₂.

| Step | Reagent/Condition | Yield |

|---|---|---|

| Dibromoethane-d₄ → Glycol diacetate | Acetylation | High |

| Glycol diacetate → Glycol | Hydrolysis | High |

| Glycol → Formaldehyde-d₂ | Lead tetraacetate cleavage | 62.5% |

Representative Patent Protocol

A detailed patent example describes the following procedure:

- Exchange Reaction:

Methylene bromide (274 g, 1.57 mol), deuterium oxide (4.0 mol), and sodium deuteroxide (4.2 g) are refluxed for 18 hours. The process is repeated until >98% deuteration is achieved. - Acetate Reaction:

The deuterated methylene bromide is reacted with potassium acetate in acetic acid/acetic anhydride at reflux to form methylene-d diacetate. - Hydrolysis:

The intermediate is hydrolyzed in hot water with mineral acid, yielding this compound (yield: 83%).

Research Findings and Analytical Data

- Isotopic Purity:

Nuclear magnetic resonance confirms >98% deuterium incorporation in the final product. - Physical Properties:

Densities and refractive indices of intermediates have been measured and reported for quality control. - Yield Optimization:

Multiple exchange cycles and careful control of reaction conditions are critical for maximizing yield and isotopic purity.

Chemical Reactions Analysis

Production of Deuterated Paraformaldehyde

This compound can be produced from a methylene halide (CH2X2, where X is a halogen) through several steps :

-

Deuteration of Methylene Halide : Reacting a methylene halide with deuterium oxide (D2O) in the presence of a base (e.g., sodium deuteroxide) to form the corresponding deuterated methylene halide (CD2X2) .

-

Reaction with Alkali Metal Acetate : Reacting the deuterated methylene halide with an alkali metal acetate (like sodium acetate) to produce deuterated methylene diacetate .

-

Hydrolysis : Hydrolyzing the deuterated methylene diacetate to obtain this compound .

Hydrogen Production

This compound can be used with water for catalytic hydrogen production. When reacted with water, it can produce hydrogen and carbon dioxide . Isotope labeling studies using D2O with paraformaldehyde result in the formation of HD gas, where the deuteron originates from D2O and a hydride from the paraformaldehyde .

Prins Reaction

The Prins reaction involves reacting an alkene with formaldehyde or paraformaldehyde to form 1,3-dioxanes. Studies using mixtures of nondeuterated and This compound have provided insights into the reaction mechanisms .

-

Using styrene with mixtures of nondeuterated and This compound ((HCHO)n and (DCDO)n) in the presence of a catalyst showed that the two formaldehyde units attach in different steps if a stepwise mechanism is in operation .

-

The stereochemistry of the reaction can be explored using β-deutero-styrenes. For example, the reaction of styrene-β-d with formaldehyde using an imino-imidodiphosphate catalyst yields exclusively the corresponding trans- or cis-product, suggesting a concerted pathway .

Methanol Production

This compound can be used in the production of methanol. A water-soluble Cp*Ir catalytic system can selectively produce methanol from paraformaldehyde and water in an open system with argon flow .

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies using This compound help determine reaction mechanisms. Using This compound shows a more significant influence on the reaction rate than deuterated water, suggesting its involvement in the rate-limiting step .

Dehydrogenation

The dehydrogenation of This compound (CD2O)n in H2O produces HD gas initially, followed by gradually increased H2. This indicates a catalyzed H/D exchange between the solvent (H2O) and the C-H bonds of the methanediol, suggesting that paraformaldehyde serves as a hydride donor, and water serves as a proton donor .

Reaction table

| Reactant | Conditions | Products | Observations |

|---|---|---|---|

| (CD2O)n + H2O | Cp*Ir catalyst, basic solution, argon flow | Methanol (CH3OH) + CO2 | Selective methanol production; This compound acts as the carbon and hydride source. |

| (CD2O)n + H2O | Ruthenium catalyst, 95 °C | HD, H2 | H/D exchange between water and C-H bonds of methanediol. |

| (HCHO)n / (DCDO)n + Styrene | Imino-imidodiphosphate catalyst, cyclohexane, 25 °C | 1,3-dioxanes | Used to study the stepwise vs. concerted mechanisms of the Prins reaction. |

| CH2X2 + D2O (X = halogen) | Base (e.g., NaOD), reflux | CD2X2 | Initial step in the synthesis of This compound. |

| CD2X2 + Alkali Metal Acetate | Acetic acid or acetic anhydride solvent | Deuterated methylene diacetate | Intermediate step in the synthesis of This compound. |

| Deuterated methylene diacetate | Hot water, trace mineral acid (e.g., HCl) | (DCDO)n | Final step in the synthesis of This compound. |

Scientific Research Applications

Medicinal Chemistry

Deuterated paraformaldehyde is increasingly utilized in the synthesis of deuterated pharmaceuticals. The incorporation of deuterium into active pharmaceutical ingredients (APIs) can enhance their metabolic stability and alter their pharmacokinetics.

Case Study: Deutetrabenazine

- Background : Deutetrabenazine (Austedo®) is a medication approved for Huntington's disease, where two methoxy groups in tetrabenazine were replaced with deuterated counterparts.

- Impact : This modification improved the drug's pharmacokinetic profile and reduced side effects due to the kinetic isotope effect .

Data Table: Comparison of Drug Performance

| Drug Name | Original Compound | Deuterated Compound | Improvement in Pharmacokinetics |

|---|---|---|---|

| Tetrabenazine | Tetrabenazine | Deutetrabenazine | Enhanced stability |

| Erythro-methylphenidate | Methylphenidate | Deuterated variant | Improved efficacy |

Catalysis

This compound serves as a crucial substrate in catalytic reactions, particularly in the production of methanol and hydrogen.

Case Study: Methanol Production

- Research Findings : A study demonstrated that paraformaldehyde could be used for the selective catalytic production of methanol from water at room temperature. The reaction rates were significantly influenced by the presence of deuterated substrates .

- Kinetic Isotope Effect : The study reported a kinetic isotope effect of 1.6 when using deuterated formaldehyde, suggesting that the reaction mechanism is sensitive to the isotopic composition of the reactants .

Data Table: Kinetic Isotope Effects

| Substrate Type | KIE Value |

|---|---|

| Deuterated Formaldehyde | 1.6 |

| Non-deuterated Formaldehyde | 1.0 |

Environmental Applications

This compound is also being explored for its potential in environmental remediation, particularly in capturing harmful gases.

Case Study: Indoor Air Quality

- Findings : Research has indicated that metal-organic frameworks (MOFs) can effectively capture formaldehyde from indoor air, with deuterated variants enhancing the trapping efficiency due to their unique chemical interactions .

- Mechanism : The presence of deuterium alters the adsorption dynamics, potentially leading to better performance in humid conditions compared to non-deuterated counterparts .

Material Science

In material science, this compound is used in synthesizing advanced materials with tailored properties.

Case Study: Polymer Development

- Application : this compound is employed as a precursor for creating polyoxymethylene plastics, which are known for their high strength and durability .

- Properties : The incorporation of deuterium can modify the thermal and mechanical properties of these polymers, making them suitable for specialized applications.

Mechanism of Action

Paraformaldehyde-d2 exerts its effects primarily through the depolymerization process, which releases formaldehyde. Formaldehyde can then participate in various chemical reactions, including cross-linking proteins to DNA in chromatin immunoprecipitation (ChIP) assays . This cross-linking ability is crucial for its use in biological and medical applications.

Comparison with Similar Compounds

Deuterated Paraformaldehyde vs. Paraformaldehyde

Research Findings :

- In nickel-catalyzed hydrogenation, this compound enables complete deuteration of alkene products (e.g., E-stilbene-1-D₂), whereas non-deuterated paraformaldehyde yields non-deuterated products .

- Deuteration reduces side reactions in homologation processes, enhancing selectivity for deuterated aldehydes (e.g., 3t-D₂ with >90% D-incorporation) .

This compound vs. Deuterated Formaldehyde ([D₂] Formaldehyde)

| Property | This compound | [D₂] Formaldehyde |

|---|---|---|

| Physical State | Solid polymer | Gas (monomeric CD₂O) |

| Handling | Safer (controlled CD₂O release) | Requires specialized equipment |

| Synthetic Utility | Multi-deuterium transfer | Single CD₂O unit transfer |

Research Findings :

This compound vs. Other Deuterated Reagents

Research Findings :

- In photo-induced homologation, this compound outperforms CD₃OD in dual-site deuteration (formyl and α-carbonyl positions) due to its multi-deuterium capacity .

- Deuterated surrogates (e.g., phenanthrene-D₁₀) are used as internal standards in analytical chemistry, a role distinct from this compound’s synthetic applications .

Mechanistic Insights and Isotope Effects

- Ni–H vs. Ni–D Intermediates : this compound generates Ni–D species, altering reaction pathways. For example, Z→E isomerization of alkenes proceeds via Ni–D-mediated addition-elimination, differing from Ni–H mechanisms .

- Kinetic Isotope Effects (KIE) : C–D bond cleavage in (CD₂O)ₙ is slower than C–H in (CH₂O)ₙ, reducing side reactions (e.g., over-reduction in catalytic hydrogenation) .

Biological Activity

Deuterated paraformaldehyde, a polymeric form of formaldehyde where hydrogen atoms are replaced by deuterium, has garnered attention for its unique biological properties. This article explores the biological activity of this compound, focusing on its effects on cellular processes, particularly in adipogenic differentiation, and its implications in various biological assays.

Overview of this compound

This compound is synthesized by polymerizing deuterated formaldehyde (D2CO) and is used in various biological applications due to its isotopic labeling properties. The substitution of hydrogen with deuterium alters the compound's chemical behavior, which can affect biological interactions and mechanisms.

1. Effects on Adipogenic Differentiation

Recent studies have highlighted the impact of deuterium on the differentiation of human adipose-derived stem cells (ADSCs). A significant finding was that high concentrations of deuterium (5 × 10^5 ppm) inhibited adipogenic differentiation compared to lower concentrations (natural: 150 ppm; low: 30 ppm). The study demonstrated that:

- Cell Viability and Metabolic Activity : In deuterium-depleted media, cells exhibited normal survival rates and high metabolic activity. In contrast, high deuterium levels led to decreased metabolic activity and increased cytotoxicity, suggesting mitochondrial dysfunction as a contributing factor to impaired differentiation .

- Adipocyte Formation : The type of adipocytes formed varied with deuterium content; natural and high deuterium conditions resulted in white adipocytes, while deuterium-depleted conditions produced brown-like (beige) adipocytes .

2. Fixation Artifacts in Cellular Imaging

Paraformaldehyde fixation is a common technique in cell biology for preserving cellular structures. However, studies indicate that fixation with paraformaldehyde can alter the appearance of liquid-liquid phase separation (LLPS) in cells:

- Impact on LLPS Detection : Fixation can enhance or diminish LLPS behaviors depending on the protein involved. For instance, certain proteins may appear as droplet-like structures post-fixation even if they do not exhibit such characteristics in live cells. This raises concerns regarding the interpretation of results from fixed samples .

- Kinetic Model Development : Researchers have developed kinetic models to better understand the dynamics of protein interactions during fixation, emphasizing the need for caution when using fixation-based methods for studying cellular processes .

Table 1: Summary of Key Findings on this compound

Implications for Research and Applications

The unique properties of this compound present both opportunities and challenges in biological research:

- Drug Development : The incorporation of deuterium into drug compounds may enhance pharmacokinetic profiles and reduce side effects, as seen with approved drugs like deutetrabenazine . Understanding how deuteration affects drug-target interactions is crucial for developing new therapeutics.

- Biological Assays : Caution must be exercised when interpreting results from assays involving paraformaldehyde fixation due to potential artifacts introduced during sample preparation.

Q & A

Q. How is deuterated paraformaldehyde synthesized, and what factors influence its isotopic purity in laboratory settings?

this compound is typically synthesized by polymerizing deuterated formaldehyde (formaldehyde-d₂) under controlled conditions. Isotopic purity depends on the starting material's deuteration level, reaction environment (e.g., exclusion of moisture), and catalyst selection. For example, in the synthesis of deuterated hexamethylbenzenes, 98% this compound was reacted with pentamethylbenzene using acidic catalysts to ensure minimal proton contamination . Characterization via NMR or mass spectrometry is critical to verify isotopic incorporation.

Q. What are the standard protocols for handling this compound in isotopic labeling experiments?

Handling requires anhydrous conditions to prevent isotopic exchange with ambient moisture. In deuterium labeling studies for mechanistic insights, this compound is often combined with deuterated solvents (e.g., methanol-D1) to maintain isotopic integrity. For example, in nickel-catalyzed reactions, this compound was used with methanol-D1 to track hydrogen/deuterium transfer pathways via GC-MS analysis of reaction intermediates .

Q. How does this compound compare to non-deuterated analogs in fixation protocols for cellular imaging?

While paraformaldehyde (PFA) is a common fixative, deuterated PFA can reduce background noise in techniques like NanoSIMS by minimizing hydrogen interference. In studies analyzing drug localization in parasitic worms, deuterated levamisole-treated samples fixed with deuterated PFA showed enhanced isotopic contrast, enabling precise subcellular tracking . Fixation protocols must balance deuteration levels with cross-linking efficiency to preserve ultrastructure.

Advanced Research Questions

Q. What mechanistic insights can be gained using this compound in catalytic hydrogenation or isomerization reactions?

this compound serves as a deuterium source to probe hydride transfer mechanisms. In nickel-catalyzed stilbene hydrogenation, this compound exclusively labeled the alkene product (1-D2), confirming that Ni–H/D species mediate both hydrogenation and Z→E isomerization steps. Control experiments with methanol-D1 further differentiated solvent vs. substrate deuterium incorporation . Such studies clarify catalytic cycles and stereochemical outcomes.

Q. How can this compound enhance the precision of stable isotope labeling in organic synthesis?

In synthesizing deuterated bisphenol F-D8, phenol-D6 was reacted with this compound under deuterated phosphoric acid catalysis. Optimization of reaction time and temperature (e.g., 80°C for 7 hours) minimized side reactions, achieving 26.2% yield. This method ensures high isotopic fidelity for applications in tracer studies or metabolic profiling .

Q. What role does this compound play in flow chemistry for functionalizing strong C(sp³)–H bonds?

In microreactor systems, this compound enables efficient allylation via a tandem Giese/HWE olefination process. By merging reagent streams (e.g., LiOtBu and this compound), allylated products are synthesized in 70% yield with no intermediate purification. This approach is scalable and avoids over-reduction, a common issue in batch reactions .

Q. How does isotopic substitution in paraformaldehyde affect polymer properties in deuterated polybenzoxazine synthesis?

this compound replaces formaldehyde in benzoxazine ring formation, altering polymer dynamics. Studies using deuterated monomers reveal reduced hydrogen bonding in thermosets, impacting thermal stability and glass transition temperatures. NMR analysis of deuterated polybenzoxazines provides insights into cross-linking efficiency and network heterogeneity .

Methodological Considerations

Q. What analytical techniques are essential for validating deuterium incorporation in paraformaldehyde-derived compounds?

- ¹H/²H NMR : Distinguishes protonated vs. deuterated sites (e.g., in deuterated HMB derivatives ).

- Mass Spectrometry : Confirms molecular weight shifts due to deuterium (e.g., +2 amu for formaldehyde-d₂ ).

- Isotopic Ratio Monitoring : Used in NanoSIMS to map deuterium distribution in biological samples .

Q. How can researchers mitigate isotopic dilution when using this compound in multi-step syntheses?

- Use deuterated solvents (e.g., CDCl₃) and reagents to minimize proton exchange .

- Optimize reaction conditions (e.g., low temperature, inert atmosphere) to reduce kinetic isotope effects .

- Employ flow chemistry for rapid mixing and reduced exposure to protic environments .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for deuterated compound synthesis: How to address them?

Variability often stems from differences in deuteration purity of starting materials or catalyst activity. For instance, this compound batches with 95% vs. 98% D-content can lead to significant yield differences in hexamethylbenzene synthesis . Standardizing sourcing (e.g., Eurisotop for deuterated chloroform ) and rigorous pre-reaction characterization are recommended.

Q. Conflicting results in Z→E isomerization studies: What experimental variables matter most?

Catalyst loading and paraformaldehyde deuteration levels critically influence isomerization pathways. Studies using non-deuterated vs. This compound showed divergent Ni–H/D speciation, altering product ratios. Controlled mechanistic studies with isotopic tracking are essential to resolve such contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.